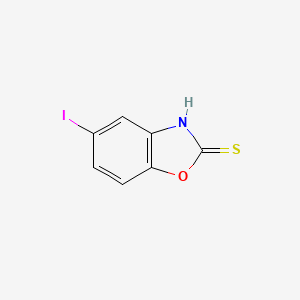

5-Iodo-1,3-benzoxazole-2-thiol

Übersicht

Beschreibung

5-Iodo-1,3-benzoxazole-2-thiol is a heterocyclic compound that contains both sulfur and iodine atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Wirkmechanismus

Target of Action

5-Iodo-1,3-benzoxazole-2-thiol, like other benzoxazole derivatives, is known to interact with various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neural transmission .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction leads to changes in the activity of the target proteins, thereby influencing the progression of the disease.

Biochemical Pathways

Benzoxazole derivatives are known to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Pharmacokinetics

Benzoxazole derivatives are generally known for their diverse biological applications Their absorption, distribution, metabolism, and excretion (ADME) properties would significantly impact their bioavailability and therapeutic efficacy

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . For instance, some compounds displayed antifungal activity similar to the standard drug voriconazole against Aspergillus niger .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with iodine and sulfur-containing reagents. One common method involves the condensation of 2-aminophenol with carbon disulfide in the presence of a base, followed by iodination using iodine or an iodine-containing reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The iodine atom can be reduced to form the corresponding benzoxazole-2-thiol.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Benzoxazole-2-thiol.

Substitution: Various substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Iodo-1,3-benzoxazole-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its biological activities.

Industry: Utilized in the development of new materials and catalysts

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Chloro-1,3-benzoxazole-2-thiol

- 5-Bromo-1,3-benzoxazole-2-thiol

- 5-Fluoro-1,3-benzoxazole-2-thiol

Uniqueness

5-Iodo-1,3-benzoxazole-2-thiol is unique due to the presence of the iodine atom, which can enhance its biological activity and reactivity compared to other halogenated benzoxazole derivatives .

Biologische Aktivität

5-Iodo-1,3-benzoxazole-2-thiol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.

Overview of the Compound

This compound features both iodine and sulfur in its structure, contributing to its unique reactivity and biological properties. It belongs to the benzoxazole family, known for its pharmacological potential. The compound's chemical structure is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound can inhibit or modulate enzyme activity, impacting metabolic pathways associated with disease processes.

- Antimicrobial Activity : It disrupts bacterial virulence by interfering with critical pathways such as quorum sensing and flagellar assembly.

- Anticancer Properties : Research indicates that it may induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity :

- Anticancer Activity :

-

Antioxidant Properties :

- Exhibits the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.

-

Anti-inflammatory Effects :

- Inhibits pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various benzoxazole derivatives, this compound was noted for its superior activity against Escherichia coli and Bacillus subtilis. The study highlighted the importance of structural features in determining efficacy:

| Compound | MIC (µg/ml) | Activity |

|---|---|---|

| This compound | 15 | High |

| Control (Fluconazole) | 20 | Moderate |

Anticancer Studies

A comparative analysis of various benzoxazole derivatives revealed that this compound exhibited significant cytotoxicity against multiple cancer cell lines:

Eigenschaften

IUPAC Name |

5-iodo-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLBHXVGZNNSMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.